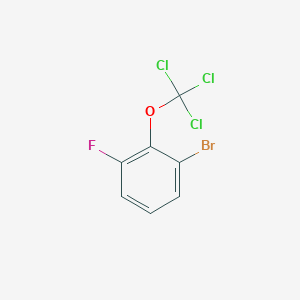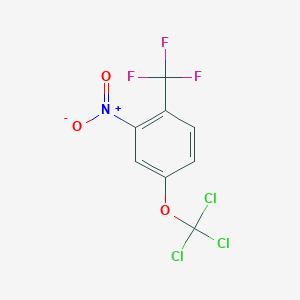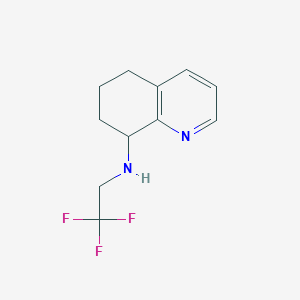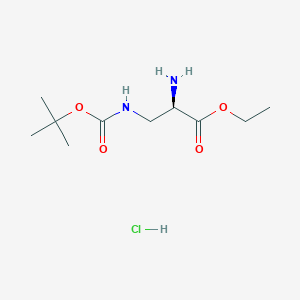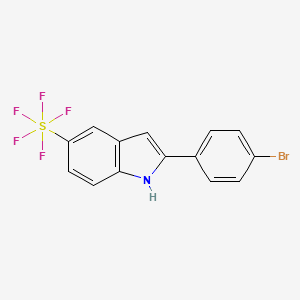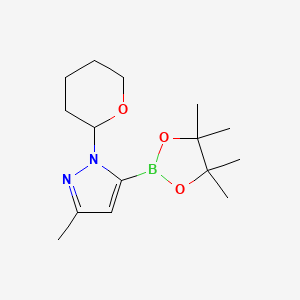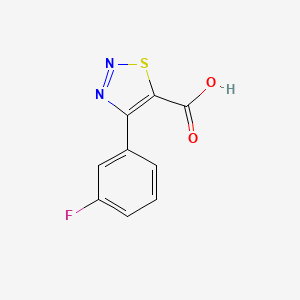
4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Vue d'ensemble
Description
The compound is a derivative of fluorophenyl compounds, which are often used in the synthesis of various pharmaceuticals . Fluorophenyl groups are known for their ability to form stable carbon-fluorine bonds, which can enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, fluorophenyl compounds are often synthesized through various coupling reactions . For instance, Suzuki-Miyaura cross-coupling reactions are commonly used to couple boronic acids with organic halides .Molecular Structure Analysis
The molecular structure of similar compounds, such as 3-(4-Fluorophenyl)propanoic acid, consists of a fluorophenyl group attached to a propanoic acid group . The presence of the fluorine atom can significantly influence the compound’s chemical properties due to its high electronegativity .Chemical Reactions Analysis
Fluorophenyl compounds can participate in various chemical reactions. For example, they can undergo coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Physical And Chemical Properties Analysis
Fluorophenyl compounds generally have good stability and bioavailability due to the strong carbon-fluorine bonds. They also tend to have low toxicity and good tissue penetration .Applications De Recherche Scientifique
Synthesis and Antibacterial Applications
- Antibacterial Agents : New molecules incorporating fluorine and thiadiazole groups, such as 4-(3-Fluorophenyl)-1,2,3-thiadiazole derivatives, have been synthesized and evaluated for their antibacterial activities. These compounds have shown promising antibacterial efficacy, highlighting their potential in addressing antibiotic resistance issues B. S. Holla, K. Bhat, N. S. Shetty, 2003; B. S. Holla et al., 2005.
Anticancer Applications
- Anticancer Agents : The synthesis of novel 1,2,4-triazolo[3,4-b]-thiadiazole derivatives, which include 4-(3-Fluorophenyl)-1,2,3-thiadiazole units, has been explored for their potential anticancer activities. Several of these compounds have demonstrated in vitro anticancer activity, suggesting a promising avenue for the development of new anticancer therapeutics K. Bhat, D. J. Prasad, B. Poojary, B. S. Holla, 2004.
Antimicrobial and Antifungal Applications
- Antimicrobial and Antifungal Properties : Research on 4-(3-Fluorophenyl)-1,2,3-thiadiazole derivatives has also covered their antimicrobial and antifungal potentials. These studies have shown that the synthesized compounds possess significant inhibitory effects against a variety of microbial and fungal pathogens, indicating their relevance in developing new treatments for infectious diseases S. G. Dengale et al., 2019.
Novel Synthesis Techniques
- Microwave-Assisted Synthesis : The application of microwave irradiation in the synthesis of thiadiazole derivatives, including those with the 4-(3-Fluorophenyl)-1,2,3-thiadiazole motif, has been explored for its efficiency and potential in rapid synthesis of complex molecules. This method has facilitated the development of compounds with enhanced antimicrobial activities M. Kidwai et al., 1998.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(3-fluorophenyl)thiadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2S/c10-6-3-1-2-5(4-6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTLZROHKLQEDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(SN=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1444137.png)
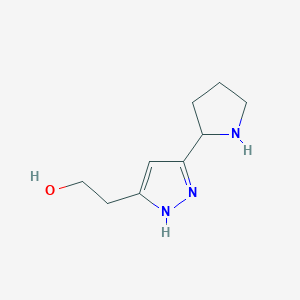
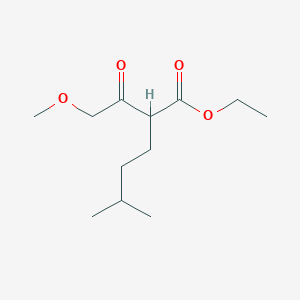
![2-[Chloro(difluoro)methoxy]-1-fluoro-4-methyl-benzene](/img/structure/B1444141.png)
